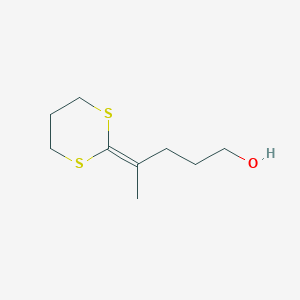
1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile is a complex organic compound characterized by the presence of a pyrrolidine ring, a phenylethyl group, and two nitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylethanol with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of 1-(2-oxo-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile.
Reduction: Formation of 1-(2-amino-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile.
Substitution: Formation of various substituted phenylethyl derivatives.
Applications De Recherche Scientifique
1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group and nitrile groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
1-(2-Hydroxy-2-phenylethyl)pyrrolidine: Similar structure but with different substitution patterns.
1-(2-Phenylethyl)pyrrolidine: Lacks the hydroxyl and nitrile groups, leading to different chemical properties.
Pyrrolidine-2,5-diones: Compounds with similar ring structures but different functional groups.
Uniqueness: 1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct reactivity and potential for diverse applications. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
111998-66-4 |
|---|---|
Formule moléculaire |
C14H15N3O |
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
1-(2-hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile |
InChI |
InChI=1S/C14H15N3O/c15-8-12-6-7-13(9-16)17(12)14(10-18)11-4-2-1-3-5-11/h1-5,12-14,18H,6-7,10H2 |
Clé InChI |
CUITTYHXYPJQGG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1C#N)C(CO)C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



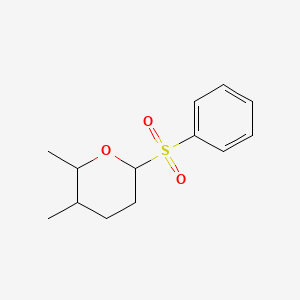

![1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione](/img/structure/B14318975.png)
![N''-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine](/img/structure/B14318980.png)

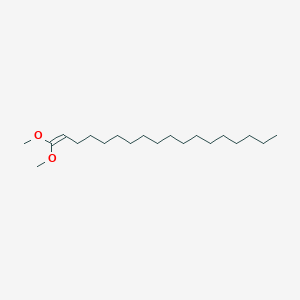

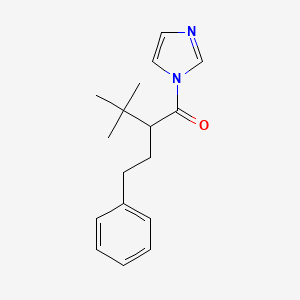
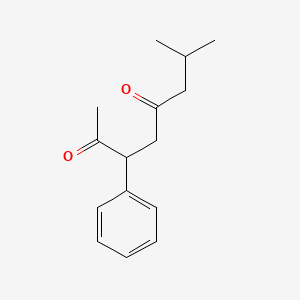
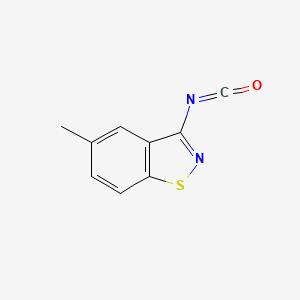
![Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)-](/img/structure/B14319008.png)
![2,2'-Spirobi[2H-indene]-5,5'-dicarboxaldehyde, 1,1',3,3'-tetrahydro-](/img/structure/B14319009.png)
